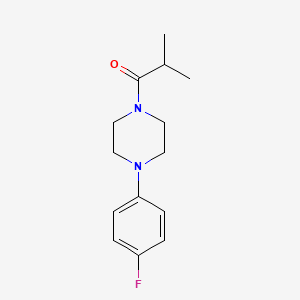
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a pyridine derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, it has been suggested that 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide exerts its therapeutic effects by modulating various signaling pathways. 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent therapeutic effects. However, 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the potential side effects of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. In addition, more research is needed to fully understand the mechanism of action of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide could improve its potential for in vivo applications.
合成法
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-(3-methoxyphenoxy)acetic acid with 4-methyl-2-pyridinylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide as a white solid.
科学的研究の応用
2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-methoxyphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-6-7-16-14(8-11)17-15(18)10-20-13-5-3-4-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJMMADAXWJVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butyrylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5837056.png)
![3-(1,3-benzodioxol-5-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5837060.png)
![4-bromo-2-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B5837062.png)
![{2-[(4-fluorobenzyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B5837075.png)
![3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5837077.png)
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)


![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)


